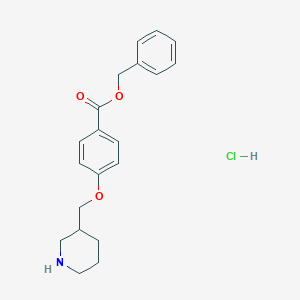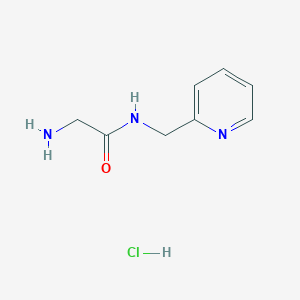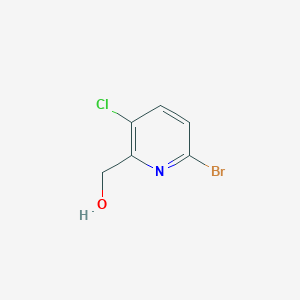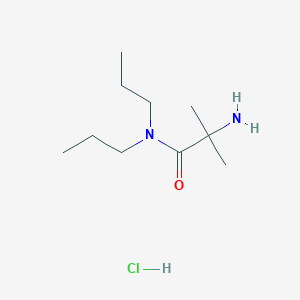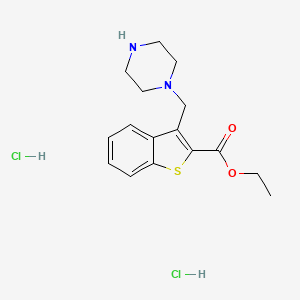
2-(Cyclopropylmethyl)-1,3-Oxazol-4-carbonsäure
Übersicht
Beschreibung
“2-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid” is a chemical compound that contains a cyclopropyl group . A cyclopropyl group is a chemical structure derived from cyclopropane and is typically produced in a cyclopropanation reaction . The group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .
Synthesis Analysis
The synthesis of cyclopropyl groups often involves cyclopropanation reactions . One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes . Suzuki–Miyaura (SM) cross-coupling is another widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of a cyclopropyl group is derived from cyclopropane . Due to the unfavoured bond angles (60°), cyclopropyl groups are highly strained . Two orbital models were proposed to describe the bonding situation . The Coulson-Moffit model uses bent bonds . The C-C bonds are formed by overlap of two sp-hybrid orbitals .
Physical And Chemical Properties Analysis
The physical and chemical properties of cyclopropyl groups are influenced by their unique structure . Due to the unfavoured bond angles (60°), cyclopropyl groups are highly strained . This strain can influence the reactivity of the group in chemical reactions .
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
2-(Cyclopropylmethyl)-1,3-Oxazol-4-carbonsäure: kann als Vorläufer in der Suzuki–Miyaura (SM)-Kupplung dienen. Diese Reaktion ist ein wichtiges Verfahren in der organischen Chemie zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Die Verbindung könnte möglicherweise verwendet werden, um Oxazolringe in Biarylstrukturen einzuführen, die in Pharmazeutika und Agrochemikalien weit verbreitet sind .
Synthese chiraler Cyclopropylderivate
Die Verbindung kann bei der Synthese von chiralen Cyclopropylderivaten verwendet werden. Diese Strukturen sind in der medizinischen Chemie von Bedeutung, da sie in zahlreichen bioaktiven Molekülen vorkommen. Die Cyclopropylgruppe kann die Steifigkeit verleihen und die Stereochemie der resultierenden Verbindungen beeinflussen .
Entzündungshemmende Anwendungen
Derivate von Cyclopropylmethylverbindungen wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Daher könnte This compound modifiziert werden, um ihre Wirksamkeit in dieser Anwendung zu verbessern, was möglicherweise zu neuen entzündungshemmenden Medikamenten führt .
Antibakterielle und antifungale Aktivitäten
Der in This compound vorhandene Strukturmotiv zeigt bekanntermaßen antibakterielle und antifungale Aktivitäten. Die Forschung in dieser Anwendung könnte zur Entwicklung neuer Behandlungen für bakterielle und Pilzinfektionen führen .
Hautschutzmittel
Verbindungen mit Cyclopropylmethylgruppen wurden mit Hautschutz-Effekten in Verbindung gebracht. Daher könnte This compound als potenzieller Inhaltsstoff in kosmetischen Formulierungen zur Verbesserung der Hautgesundheit und -apparence untersucht werden .
Metall-vermittelte Reaktionen
Der Oxazolring von This compound könnte an metall-vermittelten Reaktionen teilnehmen. Diese Reaktionen sind nützlich für die Konstruktion komplexer molekularer Architekturen, die Anwendungen in der Materialwissenschaft und Nanotechnologie finden können .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)6-4-12-7(9-6)3-5-1-2-5/h4-5H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBENHIXGENREIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527390.png)

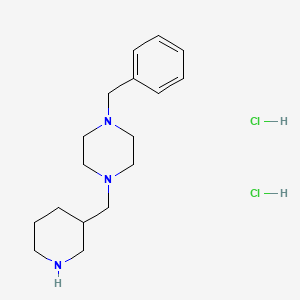
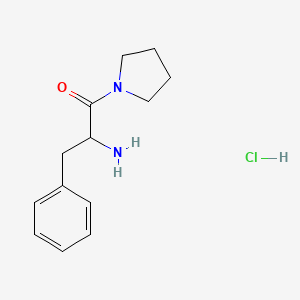
![3-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527397.png)
![3-Bromo[1,1'-biphenyl]-4-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1527399.png)
![3-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527400.png)
